An In-depth Technical Guide to the Chemical Properties of Thyminose-d3
An In-depth Technical Guide to the Chemical Properties of Thyminose-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyminose-d3, the deuterium-labeled analogue of Thyminose (2-deoxy-D-ribose), serves as a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification. The incorporation of deuterium isotopes provides a distinct mass signature, allowing for the differentiation and tracing of this molecule in complex biological systems. This guide provides a comprehensive overview of the known chemical properties of Thyminose-d3, including its synthesis, analytical characterization, and biological significance. While specific experimental data for the deuterated compound is not widely published, this document compiles available information on its non-labeled counterpart and outlines established methodologies applicable to its synthesis and analysis.
Chemical Properties
Thyminose-d3 is structurally identical to 2-deoxy-D-ribose, with the exception of three deuterium atoms replacing hydrogen atoms. The exact position of deuteration can vary depending on the synthetic method, but it is commonly found on the sugar ring. The fundamental chemical properties are summarized in the table below. Data for the non-deuterated Thyminose (2-deoxy-D-ribose) is provided for comparison.
| Property | Thyminose-d3 | Thyminose (2-deoxy-D-ribose) |
| Chemical Formula | C₅H₇D₃O₄ | C₅H₁₀O₄[1] |
| Molecular Weight | 137.15 g/mol [2] | 134.13 g/mol [3] |
| CAS Number | Not available | 533-67-5[3] |
| Appearance | White solid (presumed) | White crystalline powder[4] |
| Melting Point | Not available | 89-90 °C[4] |
| Solubility | Soluble in water, DMSO, and ethanol (presumed) | Very soluble in water; soluble in ethanol, DMSO, and dimethyl formamide[5] |
| Optical Activity | Not available | [α]²²/D −59° (c = 1 in H₂O)[4] |
| Storage | Store at -20°C for long-term stability.[2] | Store at room temperature or refrigerated.[1] |
Experimental Protocols
Synthesis of Thyminose-d3
Principle: This method utilizes a heterogeneous ruthenium on carbon (Ru/C) catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms on the sugar backbone. The reaction is typically carried out in a D₂O solvent under a deuterium gas atmosphere. The regioselectivity of the labeling can be controlled by protecting certain hydroxyl groups.
Proposed Protocol:
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Preparation of the Catalyst: 5% Ru/C is washed with D₂O to replace any adsorbed H₂O.
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Reaction Setup: 2-deoxy-D-ribose is dissolved in D₂O in a pressure vessel. The pre-washed Ru/C catalyst is added to the solution.
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Deuteration: The vessel is purged with deuterium gas (D₂) and then pressurized to a desired pressure (e.g., 1-5 atm). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 24-72 hours).
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Work-up: After cooling, the catalyst is removed by filtration through celite. The D₂O is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol) to yield pure Thyminose-d3.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While experimental ¹H and ¹³C NMR spectra for Thyminose-d3 are not publicly available, predicted spectra can be generated based on the known spectra of 2-deoxy-D-ribose. The ¹H NMR spectrum of Thyminose-d3 would be expected to show a reduction in the number and/or intensity of signals corresponding to the deuterated positions. The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms of the deoxyribose ring, with potential slight isotopic shifts for carbons bearing deuterium atoms.
Mass Spectrometry (MS):
Mass spectrometry is a key technique for confirming the incorporation of deuterium. The electron ionization (EI) mass spectrum of unlabeled 2-deoxy-D-ribose is available from the NIST WebBook. The mass spectrum of Thyminose-d3 would be expected to show a molecular ion peak (M⁺) at m/z 137, reflecting the addition of three deuterium atoms. Fragmentation patterns would also shift accordingly.
Biological Significance and Signaling Pathways
Thyminose, as 2-deoxy-D-ribose, is a fundamental component of deoxyribonucleic acid (DNA) and a key intermediate in nucleotide metabolism. The deuterated form, Thyminose-d3, is primarily used as a tracer in metabolic studies to investigate the pathways of deoxyribose utilization and incorporation into DNA.
Catabolism of 2-Deoxy-D-Ribose in Bacteria
Some bacteria can utilize 2-deoxy-D-ribose as a carbon source through specific catabolic pathways. One such pathway involves the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-gluconate, which is then further metabolized.
Caption: Catabolic pathway of 2-deoxy-D-ribose in bacteria.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and analysis of Thyminose-d3.
References
- 1. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for regio-, chemo- and stereoselective deuterium labeling of sugars based on ruthenium-catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thyminose-d3 (Deoxyribose-d3) | 稳定同位素 | MCE [medchemexpress.cn]
- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]
